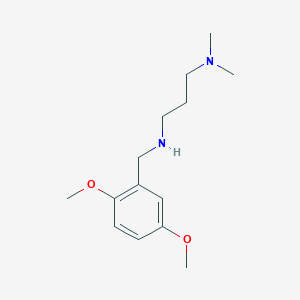

3-(2-Ethoxyphenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “3-(2-Ethoxyphenyl)-1-propene” has been reported in the literature. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied . The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo .Aplicaciones Científicas De Investigación

Heterocyclization in Medicinal Chemistry

The compound is used in the heterocyclization with aminoazoles to form various heterocyclic structures, which are significant in medicinal chemistry . The nature of aza groups in aminoazoles affects the regioselectivity of β-amination, leading to the formation of isomeric pyrazolo[3,4-b]pyridine and azolo[1,5-a]- and [4,3-a]-pyrimidine systems. These structures are often pursued for their potential pharmacological properties.

Catalysts and Solvents in Cascade Reactions

In the presence of catalysts and solvents, “3-(2-Ethoxyphenyl)-1-propene” undergoes cascade reactions that are crucial for the synthesis of complex organic molecules . The choice of catalysts and solvents can significantly influence the direction and outcome of these reactions, which is essential for developing new synthetic methodologies.

Stereoselective Synthesis

The alkoxy substituent in the compound plays a vital role in the stereoselective synthesis of Michael adducts . This is particularly important in the production of enantiomerically pure compounds, which have applications in creating drugs with specific chiral properties.

Structural Determination and Analysis

The compound is also used as a precursor for synthesizing novel compounds whose structures are established by 1H and 13C NMR spectroscopy and X-ray diffraction analysis . This application is fundamental in the field of structural chemistry, where understanding the molecular structure is crucial.

Chirality Induction in Thioxothiazolidin-4-ones

“3-(2-Ethoxyphenyl)-1-propene” derivatives are used to induce chirality in the synthesis of 3-N-(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones . These compounds have a C2 axis of chirality, which is essential for the development of chiral drugs.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.

Biochemical Pathways

For instance, certain indole derivatives have been found to induce RAS-RAF-MEK-dependent non-apoptotic cell death via VDAC2 .

Pharmacokinetics

A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, showed that it was metabolized by rat liver microsomes, suggesting potential hepatic metabolism .

Result of Action

For instance, certain indole derivatives have been found to inhibit the enzyme MAO-B , and others have been shown to affect neural excitability .

Action Environment

For instance, a study on the control of Egyptian broomrape in tomatoes found that the efficacy of certain sulfonylurea herbicides was influenced by application methods and timing .

Propiedades

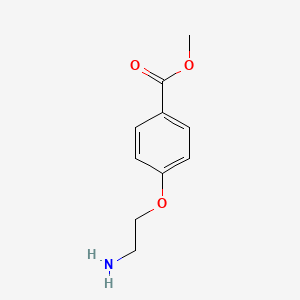

IUPAC Name |

1-ethoxy-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELCSAEYLPLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561298 |

Source

|

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyphenyl)-1-propene | |

CAS RN |

3698-31-5 |

Source

|

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)